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Compound of Interest

(2-Amino-4-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B573342

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and
analytical methodologies for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3).
The document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the characterization of this compound. Due to the limited
availability of experimental spectra in public databases, this guide presents a combination of
predicted spectroscopic data based on established principles and detailed, generalized
experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (2-Amino-4-methoxyphenyl)methanol. These
predictions are derived from spectral theory and data from structurally analogous compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.0-7.2 d 1H Ar-H (H6)
~6.2-6.4 m 2H Ar-H (H3, H5)
~4.6 S 2H -CH20H
~3.8 S 3H -OCHs
~3.5-4.5 brs 2H -NH2
~1.5-2.5 brs 1H -OH

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~158-160 C4 (-OCHs)
~148-150 C2 (-NH2)
~128-130 C6
~115-120 C1l
~105-110 C5
~98-102 C3
~65 -CH20H
~55 -OCHs
Table 3: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3400-3200 Strong, Broad ]
stretch (amine)
3050-3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (-CH2-, -
2950-2850 Medium
CHs)
N-H bend (amine), Aromatic
1620-1580 Strong
C=C stretch
1500-1400 Medium Aromatic C=C stretch
1250-1200 Strong Aryl C-O stretch (ether)
1050-1000 Strong C-O stretch (primary alcohol)
. Aromatic C-H out-of-plane
900-675 Medium-Strong

bend

Table 4: Predicted Mass Spectrometry (Electron lonization) Data

m/z Relative Intensity Assignment

153 High Molecular lon [M]*
136 Medium [M-OH]*

122 High [M-CH20H]*

107 Medium [M-CH20H, -CHs]*
94 Medium [M-CHz0H, -COJ*
77 Medium [CeHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for (2-

Amino-4-methoxyphenyl)methanol, based on standard laboratory practices for similar
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aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (2-Amino-4-
methoxyphenyl)methanol in 0.6-0.7 mL of deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is typically used as an internal standard (0O

ppm).
e Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.
e 1H NMR Acquisition Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Acquisition Parameters:

o Pulse Sequence: Proton-decoupled pulse sequence.

o

Spectral Width: 0-200 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase and baseline corrections should be performed manually. For *H NMR, integrate the
signals to determine proton ratios.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into
a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: A standard FT-IR spectrometer.

o Data Acquisition:

o

Spectral Range: 4000-400 cm~1.

[¢]

Resolution: 4 cm~1.

Number of Scans: 16-32.

[¢]

A background spectrum of the empty sample compartment (or the KBr pellet matrix)

[e]

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass
Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a
volatile organic solvent such as methanol or dichloromethane.

 Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
(EI) source.

e GC Parameters:
o Column: A non-polar capillary column (e.g., DB-5ms).

o Injector Temperature: 250 °C.
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o Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp
up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: 50-500 amu.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (2-
Amino-4-methoxyphenyl)methanol and the general structure of the analytical process.
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Caption: Experimental workflow for the spectroscopic characterization.
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Caption: High-level overview of the analytical process.

» To cite this document: BenchChem. [Spectroscopic and Methodological Profile of (2-Amino-
4-methoxyphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b573342#spectroscopic-data-nmr-ir-ms-for-2-
amino-4-methoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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